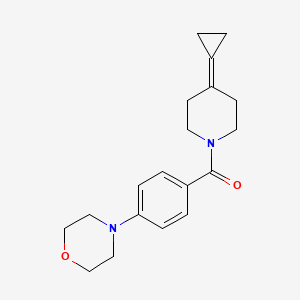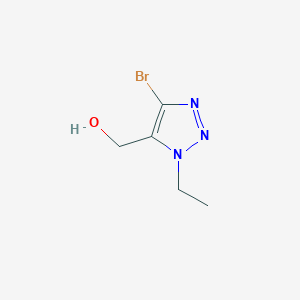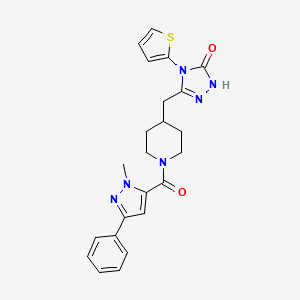![molecular formula C14H16N4O3 B2626046 4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid CAS No. 1322604-95-4](/img/structure/B2626046.png)
4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned seems to be a complex organic molecule that contains a [1,2,4]triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives can be quite diverse, depending on the specific substituents present on the molecule . Without more specific information, it’s difficult to provide a detailed chemical reactions analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can vary widely, depending on their specific structure . Some general properties of these types of compounds include a melting point of 230-235 °C and a molecular weight of 135.12 .科学的研究の応用
Synthesis and Biological Assessment
- Synthesis Techniques : A study by Karpina et al. (2019) developed a method for synthesizing novel compounds, including [1,2,4]triazolo[4,3-a]pyridine derivatives. This synthesis starts from commercially available carboxylic acids and involves several steps including amidoximes formation, hydrazinolysis, ester formation, and amide formations (Karpina et al., 2019).
Synthesis and Chemical Properties
- Efficient Synthesis Methods : Syrota et al. (2020) describe an efficient method for synthesizing carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines, indicating a versatile approach for the construction of complex heterocyclic structures (Syrota et al., 2020).
- Electrochemical Properties : Tan et al. (2007) synthesized 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines and studied their electrochemical properties, demonstrating high ionization potentials and good affinity (Tan et al., 2007).
Biological Activities
- Antimicrobial Applications : Research by Prakash et al. (2011) focuses on the antimicrobial activities of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, showing significant potential as antimicrobial agents (Prakash et al., 2011).
- Synthesis and Biological Activity : Patel and Patel (2015) discuss the synthesis of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their antibacterial activities, indicating their potential utility in combating bacterial infections (Patel & Patel, 2015).
Structural and Spectroscopic Analysis
- X-ray Structure Analysis : A study by El-Kurdi et al. (2021) utilized X-ray diffraction to characterize triazolopyridines, providing detailed insight into their molecular structure (El-Kurdi et al., 2021).
- Spectroscopic Characterization : Xiao et al. (2014) synthesized pyridine derivatives and characterized them using NMR and IR spectroscopy, contributing to the understanding of their chemical properties (Xiao et al., 2014).
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase .
Mode of Action
Similar compounds have been shown to interact with their targets, such as c-met kinase, and inhibit their activities .
Biochemical Pathways
The inhibition of c-met kinase by similar compounds can affect various downstream signaling pathways involved in cell growth and survival .
Result of Action
The inhibition of c-met kinase by similar compounds can lead to the suppression of cell growth and survival .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-oxo-4-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12(6-7-13(20)21)17-9-3-4-10(17)14-16-15-11-5-1-2-8-18(11)14/h1-2,5,8,10H,3-4,6-7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVHXDXTUFGJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC(=O)O)C2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2625965.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid](/img/structure/B2625967.png)
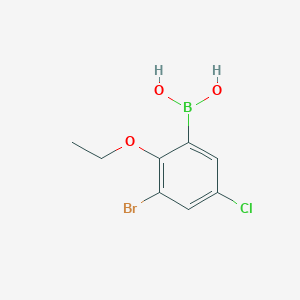
![[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2625969.png)
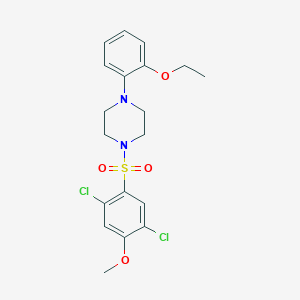
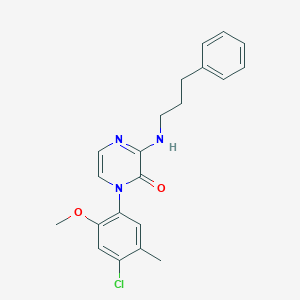
![Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625975.png)

